Cas no 1999606-07-3 (methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)

Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate is a chiral ester derivative with a benzyl-protected hydroxyl group and a stereogenic center at the 3-position. Its structure, featuring both hydroxy and benzyloxy functional groups, makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The compound’s well-defined stereochemistry and stability under various reaction conditions enhance its utility in asymmetric synthesis. The benzyl ether moiety allows for selective deprotection, enabling further functionalization. Its methyl ester group also facilitates downstream transformations, such as hydrolysis or reduction. This compound is valued for its synthetic flexibility and applicability in complex molecule construction.
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate structure
1999606-07-3 structure
商品名:methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
CAS番号:1999606-07-3
MF:C14H20O4
メガワット:252.306204795837
CID:6266217
PubChem ID:165521941

methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
    • EN300-1296874
    • 1999606-07-3
    • インチ: 1S/C14H20O4/c1-11(13(15)17-3)14(2,16)10-18-9-12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3
    • InChIKey: RTDPZXDJAXOOMI-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(COCC1C=CC=CC=1)C(C(=O)OC)C

計算された属性

  • せいみつぶんしりょう: 252.13615911g/mol
  • どういたいしつりょう: 252.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 55.8Ų

methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296874-10000mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
10000mg
$4545.0 2023-09-30
Enamine
EN300-1296874-100mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
100mg
$930.0 2023-09-30
Enamine
EN300-1296874-1.0g
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
1g
$0.0 2023-06-06
Enamine
EN300-1296874-500mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
500mg
$1014.0 2023-09-30
Enamine
EN300-1296874-2500mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
2500mg
$2071.0 2023-09-30
Enamine
EN300-1296874-50mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
50mg
$888.0 2023-09-30
Enamine
EN300-1296874-5000mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
5000mg
$3065.0 2023-09-30
Enamine
EN300-1296874-250mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
250mg
$972.0 2023-09-30
Enamine
EN300-1296874-1000mg
methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate
1999606-07-3
1000mg
$1057.0 2023-09-30

methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate 関連文献

methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoateに関する追加情報

Introduction to Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate (CAS No. 1999606-07-3)

Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate, with the chemical identifier CAS No. 1999606-07-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation and potential application in drug development.

The structure of Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate features a complex arrangement of functional groups, including an ester group, a hydroxyl group, and two methyl groups. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the benzyloxy moiety particularly makes it noteworthy, as benzyl derivatives are commonly found in bioactive molecules and have been studied for their pharmacological effects.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate has emerged as a compound of interest due to its potential role in such modulations. Research has indicated that this molecule may interact with specific enzymes and receptors, leading to alterations in cellular signaling pathways that are relevant to conditions such as inflammation and metabolic disorders.

One of the most compelling aspects of Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate is its ability to serve as a precursor or intermediate in the synthesis of more complex molecules. In pharmaceutical chemistry, intermediates like this one are often used to construct larger scaffolds that exhibit enhanced biological activity. The benzyloxy group, in particular, is known for its ability to enhance the solubility and stability of molecules, which can be crucial for their absorption and efficacy in biological systems.

The synthesis of Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the ester group followed by the introduction of the hydroxyl and methyl groups. Advanced synthetic techniques, such as catalytic hydrogenation and protective group chemistry, are often employed to ensure high yields and purity. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a laboratory scale.

Evaluation of Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate has been conducted through both in vitro and in vivo studies. In vitro experiments have focused on its interactions with various enzymes and cellular components, providing insights into its potential mechanisms of action. For instance, studies have shown that this compound may inhibit certain enzymes involved in inflammation pathways by competing with natural substrates or by altering enzyme conformation.

In vivo studies have further supported the biological relevance of Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate. Animal models have been used to assess its effects on physiological processes such as metabolism and immune response. These studies have revealed promising results regarding its ability to modulate these processes without significant side effects. This aligns with the broader goal of developing therapeutic agents that are both effective and well-tolerated by patients.

The pharmacokinetic properties of Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate are also areas of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in clinical settings. Preliminary data suggest that it exhibits moderate bioavailability and a reasonable half-life, which could make it suitable for repeated dosing regimens.

The future prospects for Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate are promising given its diverse range of potential applications. Ongoing research aims to explore its efficacy in treating conditions such as metabolic syndrome and inflammatory diseases. Additionally, efforts are being made to develop derivatives of this compound that may enhance its potency or reduce potential side effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive these advancements forward.

In conclusion, Methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate (CAS No. 1999606-07-3) is a compound with significant potential in the field of chemical biology and drug development. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for this molecule, it is poised to play an important role in addressing some of today's most pressing health challenges.

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